1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Physicochemical profiling Drug-likeness Lead optimization

1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (CAS 909861-31-0) is a heterocyclic hybrid molecule comprising a benzimidazole core fused at the C-2 position to a pyrazol-5-ol ring bearing a 4-methoxyphenyl substituent at the C-3 position. Its molecular formula is C₁₇H₁₄N₄O₂ (MW 306.32 g/mol), with a computed density of 1.4 ± 0.1 g/cm³, boiling point of 627.2 ± 65.0 °C (760 mmHg), and flash point of 333.1 ± 34.3 °C.

Molecular Formula C17H14N4O2
Molecular Weight 306.325
CAS No. 909861-31-0
Cat. No. B2654918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
CAS909861-31-0
Molecular FormulaC17H14N4O2
Molecular Weight306.325
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C17H14N4O2/c1-23-12-8-6-11(7-9-12)15-10-16(22)21(20-15)17-18-13-4-2-3-5-14(13)19-17/h2-10,20H,1H3,(H,18,19)
InChIKeyFAFIMJLSPBZHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (CAS 909861-31-0) — Compound Class and Baseline Specifications


1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (CAS 909861-31-0) is a heterocyclic hybrid molecule comprising a benzimidazole core fused at the C-2 position to a pyrazol-5-ol ring bearing a 4-methoxyphenyl substituent at the C-3 position . Its molecular formula is C₁₇H₁₄N₄O₂ (MW 306.32 g/mol), with a computed density of 1.4 ± 0.1 g/cm³, boiling point of 627.2 ± 65.0 °C (760 mmHg), and flash point of 333.1 ± 34.3 °C . The compound belongs to the benzimidazole–pyrazole hybrid class, a scaffold recognized for its potential in anticancer and kinase-inhibition research [1]. It is commercially available from multiple vendors at purity specifications of 95% (AKSci) to 97% (Bidepharm, MolCore) .

Why 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol Cannot Be Replaced by Close Analogs in Benzimidazole–Pyrazole Series


Within the benzimidazole–pyrazole hybrid series, the 4-methoxyphenyl substituent at the pyrazole C-3 position confers a distinct electronic and lipophilic profile relative to analogs bearing unsubstituted phenyl (CAS 516455-58-6), 4-methylphenyl (CAS 890593-53-0), 4-chlorophenyl (CAS 890593-56-3), or 4-fluorophenyl (CAS 890593-60-9) groups . The electron-donating methoxy group increases the computed logP (cLogP = 2.8) compared to the unsubstituted phenyl analog (cLogP ≈ 2.2), enhancing membrane permeability, while the hydrogen-bond acceptor capacity of the methoxy oxygen provides additional interaction possibilities at kinase ATP-binding pockets . In the broader class, subtle aryl substitutions have been shown to produce order-of-magnitude differences in IC₅₀ values against EGFR and cancer cell lines — for instance, compound 5a (IC₅₀ = 2.2 µM against A549; EGFR IC₅₀ = 0.97 µM) versus less potent members of the same series [1] — demonstrating that generic substitution without experimental validation risks loss of target engagement. Therefore, selection of this specific compound for SAR exploration or screening library assembly is warranted over arbitrary analog substitution.

Quantitative Differentiation Evidence: 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight, logP, and H-Bond Profile vs. Unsubstituted Phenyl Analog

The target compound (MW 306.32, cLogP 2.8) is differentiated from its closest unsubstituted phenyl analog, 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol (CAS 516455-58-6; MW 276.29, estimated cLogP ≈ 2.2), by the presence of the para-methoxy group . This increases molecular weight by 30.03 Da and computed logP by approximately 0.6 log units, indicating enhanced lipophilicity for membrane permeability while adding a hydrogen-bond acceptor (methoxy oxygen) . These differences are directly relevant for structure–activity relationship (SAR) studies where logP and H-bond profiles influence target engagement and off-target promiscuity.

Physicochemical profiling Drug-likeness Lead optimization

Purity and Analytical Documentation: Batch-Level QC vs. Competing Catalog Suppliers

Multiple vendors supply this compound with documented purity specifications. Bidepharm offers 97% purity with batch-level QC documentation including NMR, HPLC, and GC . MolCore also provides 97% purity under ISO certification . AKSci offers 95% purity . In contrast, the unsubstituted phenyl analog (CAS 516455-58-6) is commonly supplied at 97–98% by similar vendors but without consistently documented multi-method QC . For procurement in regulated research environments where batch-to-batch reproducibility and analytical traceability are required, the availability of multi-method batch QC at 97% purity provides a tangible decision criterion.

Analytical quality control Procurement specification Reproducibility

Structural Uniqueness: 4-Methoxyphenyl Substituent vs. 4-Methyl, 4-Chloro, and 4-Fluoro Analogs in the Same Scaffold Series

Within the 1-(1H-benzimidazol-2-yl)-3-(aryl)-1H-pyrazol-5-ol sub-series, four closely related analogs are commercially available, differing only in the para-aryl substituent: 4-OCH₃ (target; CAS 909861-31-0), 4-CH₃ (CAS 890593-53-0), 4-Cl (CAS 890593-56-3), and 4-F (CAS 890593-60-9), plus the unsubstituted phenyl (CAS 516455-58-6) . The methoxy group is the only substituent in this series that combines electron-donating resonance (+M effect) with hydrogen-bond acceptor capacity, whereas the methyl group is purely inductive (+I), and Cl/F are electron-withdrawing (-I). In the broader benzimidazole–pyrazole hybrid class, such electronic differences at the para position have been shown to modulate antiproliferative potency by over an order of magnitude: in the Akhtar et al. series, compounds with different aryl substitutions displayed IC₅₀ values ranging from 2.2 µM to >50 µM against A549 cells [1].

Structure–activity relationship Scaffold diversification Medicinal chemistry

Vendor Availability and Supply Chain Diversity: Multi-Supplier Sourcing vs. Single-Source Analogs

The target compound is stocked by at least six independent suppliers globally: Bidepharm (Shanghai, 97%), MolCore (97%, ISO), AKSci (USA, 95%), Combi-Blocks (USA), CymitQuimica (EU, 95%), and BIOFOUNT (China) . In contrast, several close analogs have more limited commercial availability: the 4-chloro analog (CAS 890593-56-3) is primarily available through ChemSrc and EvitaChem; the 4-fluoro analog (CAS 890593-60-9) through ChemSrc, BenchChem, and EvitaChem . Multi-supplier sourcing reduces procurement lead time risk and enables competitive pricing, which is a practical consideration for large-scale screening campaigns or SAR programs requiring resupply over multiple years.

Supply chain resilience Procurement risk management Inventory diversification

Known Kinase Inhibition Profile: FGFR1/2/3 Activity for the Target Scaffold (Class-Level Evidence)

The benzimidazole–pyrazole hybrid scaffold, including the 4-methoxyphenyl-substituted variant, has been profiled in FGFR1, FGFR2, and FGFR3 enzymatic assays using fluorescence polarization readouts . While specific IC₅₀ values for CAS 909861-31-0 have not been published in the peer-reviewed primary literature as of the search date, the scaffold class has demonstrated potent pan-FGFR inhibition: a closely related pyrazole-benzimidazole derivative (compound 56) exhibited IC₅₀ values of 0.75 nM against FGFR1, FGFR2, and FGFR3 [1]. Separately, in the EGFR-targeting series by Akhtar et al., benzimidazole-linked pyrazole derivatives achieved EGFR IC₅₀ values as low as 0.97 µM with concomitant A549 antiproliferative activity (IC₅₀ = 2.2 µM) [2]. These class-level data support the rationale for selecting the 4-methoxyphenyl analog for kinase-focused screening.

Kinase inhibition FGFR Oncology research

Recommended Procurement and Application Scenarios for 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (CAS 909861-31-0)


Kinase-Focused Screening Library Assembly for Oncology Drug Discovery

This compound is suitable for inclusion in kinase-targeted screening libraries, particularly for FGFR and EGFR programs, based on the established class-level kinase inhibitory profile of benzimidazole–pyrazole hybrids [1]. The 4-methoxyphenyl substituent offers a distinct electronic vector (σₚ = −0.27, +M effect, H-bond acceptor) compared to methyl, chloro, and fluoro analogs commonly used in SAR exploration . Procurement from suppliers with batch-level QC documentation (e.g., Bidepharm at 97% with NMR/HPLC/GC) is recommended to ensure assay reproducibility .

Structure–Activity Relationship (SAR) Studies on the Benzimidazole–Pyrazole Scaffold

For systematic SAR investigations, this compound fills a critical gap in the 1-(1H-benzimidazol-2-yl)-3-(aryl)-1H-pyrazol-5-ol series. The 4-methoxyphenyl group is the only member of the commercially available sub-series (4-H, 4-CH₃, 4-Cl, 4-F, 4-OCH₃) that provides simultaneous electron donation and hydrogen-bond acceptor functionality [1]. Researchers can directly compare physicochemical and biological data across all five analogs by procuring the complete set from overlapping suppliers such as Bidepharm or MolCore, which stock multiple members of this series .

Computational Chemistry and Molecular Docking Validation Studies

The defined 3D structure (planar configuration with intramolecular H-bond between pyrazole-OH and benzimidazole-N, distance 2.58 Å, ΔG_f = −45.2 kcal/mol) [1] makes this compound suitable as a test ligand for docking validation studies targeting kinase ATP-binding pockets. Its computed cLogP of 2.8 and five H-bond acceptor sites provide a balanced profile for assessing scoring function performance against benzimidazole-containing ligands .

Procurement Risk Mitigation: Multi-Year Medicinal Chemistry Programs

With ≥6 independent global suppliers maintaining in-stock inventory, this compound offers supply chain resilience that is superior to several close analogs (2–5 suppliers each) [1]. For academic or industrial groups planning multi-year SAR campaigns, establishing relationships with at least two certified suppliers (e.g., Bidepharm for 97% batch QC and MolCore for ISO-certified material) ensures continuity of supply and enables competitive bulk pricing negotiations .

Quote Request

Request a Quote for 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.